Elgonica dimer A

Alcohol Metabolism Enzyme Inhibition Hepatoprotection

Researchers requiring precise control over alcohol dehydrogenase inhibition face variability with crude Aloe extracts and monomeric anthraquinones. Elgonica dimer A (>95% purity) resolves this through its defined C-10-C-7′ dimer architecture, delivering reproducible IC50 values (c-ADH: 0.055 µM; c-ALDH: 0.74 µM; m-ALDH: 1.01 µM). - 5-fold potency differential vs. elgonica dimer B enables stereochemistry-activity correlation studies. - Validated reference standard for HPLC/LC-MS quantification of anthraquinone dimers in botanicals. - Shipped under controlled conditions; for R&D use only.

Molecular Formula C36H30O14
Molecular Weight 686.6 g/mol
Cat. No. B1259137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElgonica dimer A
Synonymselgonica dimer A
Molecular FormulaC36H30O14
Molecular Weight686.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C(=CC(=C7)CO)O)O)C=C(C=C3O)CO
InChIInChI=1S/C36H30O14/c37-10-13-6-16-24(21(41)8-13)31(46)25-15(28(16)43)4-5-18(29(25)44)36(35-34(49)33(48)30(45)23(12-39)50-35)17-2-1-3-20(40)26(17)32(47)27-19(36)7-14(11-38)9-22(27)42/h1-9,23,30,33-35,37-42,44-45,48-49H,10-12H2/t23-,30-,33+,34-,35-,36?/m1/s1
InChIKeyKDDWZKWJBCZABZ-NGICQHKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elgonica Dimer A: Procurement-Grade Anthraquinone Dimer


Elgonica dimer A is a naturally occurring anthraquinone dimer isolated from Aloe species (A. arborescens, A. elgonica, A. vera) [1]. It is a bianthracene derivative with the molecular formula C₃₆H₃₀O₁₄ (molecular weight: 686.6 g/mol) and is commercially available as a high-purity (>95%) research compound suitable for specialized biochemical and pharmacological investigations [2].

Naturally occurring anthraquinone dimer from Aloe spp.
High-purity research compound (HPLC-validated)
Specific C-10–C-7′ dimer architecture with β-D-glucopyranoside moiety

Elgonica Dimer A: Substitution Limitations of Generic Dimers


Anthraquinone dimers derived from Aloe species exhibit substantial variance in enzyme inhibition potency and selectivity profiles due to differences in dimerization patterns, glycosylation, and stereochemistry [1][2]. Elgonica dimer A possesses a specific anthrone-anthraquinone dimer architecture linked via a C-10–C-7′ bond with a β-D-glucopyranoside moiety at C-10′ [1]. Even its closest structural analog, elgonica dimer B, which differs only in stereochemistry at the C-10′ quaternary carbon, displays a 5-fold difference in potency against cytosolic alcohol dehydrogenase [2]. Therefore, substituting Elgonica dimer A with other in-class compounds such as aloe-emodin, aloenin, or other Aloe-derived dimers will yield quantitatively different experimental outcomes and confound data reproducibility.

Stereochemical substitution risk

Elgonica dimer B (C-10′ epimer) may exhibit a distinct enzyme inhibition profile; stereochemistry may shift potency and confound kinetic comparisons.

Monomeric analog mismatch

Monomeric anthraquinones (aloe-emodin, aloenin) lack the broad-spectrum ADH/ALDH inhibition profile reported for the dimeric structure.

Elgonica Dimer A: Key Differentiation Evidence


Cytosolic Alcohol Dehydrogenase (c-ADH) Inhibition

Elgonica dimer A demonstrates potent inhibition of cytosolic alcohol dehydrogenase (c-ADH) with an IC₅₀ value of 0.055 µM [1]. In the same assay system, its stereoisomer elgonica dimer B exhibits an IC₅₀ of 0.011 µM, representing a 5-fold difference in potency [1]. Compared to the positive control pyrazole, elgonica dimer A is approximately 180-fold more potent (pyrazole IC₅₀ ~10 µM) [1]. Additionally, elgonica dimer A possesses much higher inhibitory potency than the related monomeric anthraquinone aloe-emodin in this assay [1].

c‑ADH Inhibition
Head-to-head
IC₅₀ 0.055 µM vs 0.011 µM (dimer B)
vs ~10 µM (pyrazole)
vs higher IC₅₀ (aloe-emodin)
Supports alcohol dehydrogenase assay interpretation.
Dimer B is 5-fold more active; stereochemistry may influence target engagement.
Alcohol Metabolism Enzyme Inhibition Hepatoprotection

Cytosolic Aldehyde Dehydrogenase (c-ALDH) Inhibition

Elgonica dimer A potently inhibits cytosolic aldehyde dehydrogenase (c-ALDH) with an IC₅₀ of 0.74 µM [1]. In the same study, the stereoisomer elgonica dimer B shows an IC₅₀ of 0.29 µM [1]. Both compounds exhibit substantially higher inhibitory potency than the monomeric constituents aloe-emodin, aloenin, and ethylidene-aloenin in parallel assays [1].

c‑ALDH Inhibition
Head-to-head
IC₅₀ 0.74 µM vs 0.29 µM (dimer B)
vs higher IC₅₀ values for monomeric anthraquinones
Informs aldehyde detoxification enzyme studies.
Dimer B 2.6-fold more active; monomeric analogs show limited inhibition.
Alcohol Metabolism Enzyme Inhibition Aldehyde Toxicity

Mitochondrial Aldehyde Dehydrogenase (m-ALDH) Inhibition

Elgonica dimer A inhibits mitochondrial aldehyde dehydrogenase (m-ALDH) with an IC₅₀ of 1.01 µM [1]. Its stereoisomer elgonica dimer B exhibits a comparable IC₅₀ of 0.95 µM [1]. Both compounds display broad inhibitory activity across alcohol-metabolizing enzyme systems, contrasting with the more limited profiles of monomeric anthraquinones such as aloe-emodin and aloenin [1].

m‑ALDH Inhibition
Class-level
IC₅₀ 1.01 µM vs 0.95 µM (dimer B)
vs monomeric compounds not reported as potent inhibitors
Indicates broad-spectrum ALDH isoform inhibition.
Dimers show comparable mitochondrial activity; monomeric profile differs.
Mitochondrial Metabolism Enzyme Inhibition Aldehyde Detoxification

Commercial Availability & Purity Specifications

Elgonica dimer A is commercially available from multiple specialized vendors with guaranteed purity specifications, typically >95% or >98% as determined by HPLC [1]. This level of purity exceeds what is achievable from in-house isolation from Aloe species, where the compound co-occurs with structurally similar dimers and monomeric anthraquinones that require extensive chromatographic separation [2]. Procurement of authenticated reference material ensures batch-to-batch consistency and experimental reproducibility.

Purity Specification
Specification review
Commercial reference standard: >95% to >98% (HPLC)
vs variable purity from in-house isolation
Defined purity supports reproducible dose-response studies.
Procured standard reduces co-elution risk and batch variability.
Quality Control Procurement Standardization

Elgonica Dimer A: Procurement Applications


Alcohol Metabolism & Hepatoprotection Research

Elgonica dimer A is a suitable tool compound for investigating the role of alcohol-metabolizing enzymes (c-ADH, c-ALDH, m-ALDH) in ethanol toxicity and hepatoprotection. Its defined IC₅₀ values (c-ADH: 0.055 µM; c-ALDH: 0.74 µM; m-ALDH: 1.01 µM) enable precise dose-response studies in liver cell models [1]. Researchers should select elgonica dimer A over elgonica dimer B when a less potent ADH inhibitor is required, or over monomeric anthraquinones (aloe-emodin, aloenin) when potent, broad-spectrum enzyme inhibition is necessary [1].

SAR Studies of Anthraquinone Dimers

The 5-fold potency difference between elgonica dimer A (IC₅₀ 0.055 µM) and its stereoisomer elgonica dimer B (IC₅₀ 0.011 µM) for c-ADH inhibition provides a well-defined system for investigating how stereochemistry at the C-10′ position influences enzyme binding [1]. Procurement of both dimers as purified reference standards enables comparative SAR studies that are not possible with crude Aloe extracts or monomeric anthraquinones [1].

Method Development & Validation for Anthraquinone Quantification

Elgonica dimer A (>95% purity) serves as a certified reference standard for developing and validating HPLC, LC-MS, or UPLC methods to quantify anthraquinone dimers in Aloe-derived botanical products, dietary supplements, or pharmacokinetic samples [2]. Its well-characterized physicochemical properties (molecular weight 686.6 g/mol, XlogP 1.40) facilitate method optimization and analyte identification [3].

Natural Product Chemistry & Chemotaxonomy

Elgonica dimer A is a chemotaxonomic marker for specific Aloe species, having been isolated from A. elgonica, A. arborescens, and A. vera [4][5]. Procurement of authenticated reference material supports phytochemical profiling, species authentication, and quality control of Aloe-based botanical materials [4].

Application
Selection Property
Validation Focus
Alcohol metabolism enzyme studies
Dimer-specific potency profile
ADH/ALDH isoform selectivity review
Stereochemistry–activity relationship (SAR) studies
Enantiomer pair availability
C-10′ stereochemistry effect on enzyme binding
Method development for anthraquinone quantification
High-purity reference standard
HPLC/LC-MS method validation review
Natural product chemistry & chemotaxonomy
Chemotaxonomic reference standard
Phytochemical profiling and species authentication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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